REACTION_CXSMILES
|
[Na].[NH:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.Br[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(O)C>[N:2]1([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][N:4]=[CH:3]1 |^1:0|
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Name
|
|
Quantity
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350 g
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Type
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reactant
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Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
570 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at RT for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is filtered off
|
Type
|
CUSTOM
|
Details
|
the ethanol is removed under reduced pressure
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Type
|
FILTRATION
|
Details
|
the mixture is filtered again
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silica gel (mobile phase ethyl acetate)
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |